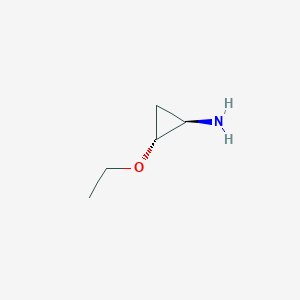

(1R,2R)-2-Ethoxycyclopropan-1-amine

Description

Significance of Stereodefined Cyclopropane (B1198618) Architectures in Molecular Design

The cyclopropane ring, despite its high ring strain, is found in numerous natural products and has been incorporated into a variety of drug molecules. researchgate.netresearchgate.net Its unique electronic properties, which are intermediate between those of an alkene and an alkane, along with its conformational rigidity, make it a desirable motif in medicinal chemistry. researchgate.net The introduction of a cyclopropane ring can significantly influence a molecule's potency, metabolic stability, and ability to bind to its target. researchgate.net

When chirality is introduced, creating stereodefined cyclopropanes, the level of molecular control is further enhanced. The spatial arrangement of substituents on a chiral cyclopropane scaffold is fixed, which can lead to highly specific interactions with chiral biological receptors and enzymes. This is of paramount importance in drug discovery, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects.

Overview of (1R,2R)-2-Ethoxycyclopropan-1-amine as a Chiral Amine Synthon

This compound is a chiral primary amine that presents a unique combination of structural features. The trans-relationship between the amine and ethoxy groups on the cyclopropane ring provides a well-defined stereochemical platform. The ethoxy group, being a hydrogen bond acceptor, can influence the conformation of molecules derived from this synthon and participate in intramolecular interactions.

While specific applications of this compound in complex molecule synthesis are not yet widely documented in peer-reviewed literature, its structure suggests significant potential as a chiral building block. It can be envisaged as a precursor for the synthesis of novel cyclopropane-containing amino acids, ligands for asymmetric catalysis, and pharmacologically active compounds where the constrained cyclopropane ring mimics a peptide bond or serves as a rigid scaffold.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 2140262-76-4 |

| Molecular Formula | C₅H₁₂ClNO |

| Purity | ≥95% |

| Storage Temperature | 2-8°C |

This data is based on commercially available information. nih.gov

Historical Context and Evolution of Cyclopropane Amine Synthesis Methodologies

The synthesis of cyclopropanes has a rich history, with early methods often relying on harsh reaction conditions and providing limited control over stereochemistry. The development of methods for the stereoselective synthesis of cyclopropylamines has been a significant area of research.

Classic approaches to cyclopropanation that have been adapted for the synthesis of aminocyclopropanes include:

The Simmons-Smith Reaction: This method involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. The stereospecificity of this reaction is a key feature, with the geometry of the starting alkene being retained in the cyclopropane product.

Metal-Catalyzed Decomposition of Diazo Compounds: Transition metal catalysts, particularly those based on rhodium and copper, can catalyze the decomposition of diazo compounds to generate carbenes, which then add to alkenes to form cyclopropanes. The development of chiral catalysts for this transformation has been a major breakthrough, enabling the enantioselective synthesis of cyclopropanes. nih.gov

Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring.

More recent advancements have focused on developing highly enantioselective and diastereoselective methods for the synthesis of functionalized cyclopropylamines. These include the use of chiral auxiliaries, which temporarily impart chirality to the substrate and are later removed, and the development of more sophisticated chiral catalysts. researchgate.net For instance, the use of engineered myoglobin (B1173299) catalysts has shown promise for the gram-scale synthesis of chiral cyclopropane-containing drugs and their precursors with high stereoselectivity. rochester.edu

The synthesis of 2-alkoxycyclopropylamines, such as the title compound, presents additional challenges in controlling the relative stereochemistry of the two substituents. Plausible synthetic routes could involve the diastereoselective cyclopropanation of an enol ether, followed by a Curtius or Hofmann rearrangement of a corresponding carboxylic acid or amide to install the amine group. The choice of chiral catalyst or auxiliary would be crucial in controlling the absolute stereochemistry of the final product.

Table 2: Key Methodologies in Chiral Cyclopropane Synthesis

| Method | Description | Key Features |

| Chiral Catalyst-Mediated Cyclopropanation | Utilizes a chiral transition metal catalyst (e.g., Rh, Cu, Ru) to induce enantioselectivity in the reaction of an alkene with a diazo compound or other carbene precursor. | High enantioselectivities achievable; broad substrate scope. |

| Chiral Auxiliary-Directed Cyclopropanation | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of the cyclopropanation reaction. | High diastereoselectivity; the auxiliary can be recycled. |

| Biocatalytic Cyclopropanation | Employs enzymes, such as engineered heme proteins, to catalyze the cyclopropanation reaction. | High stereoselectivity; environmentally friendly conditions. nih.gov |

| Asymmetric Simmons-Smith Reaction | Modified versions of the Simmons-Smith reaction that utilize chiral ligands or additives to achieve enantioselectivity. | Useful for the cyclopropanation of allylic alcohols. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

(1R,2R)-2-ethoxycyclopropan-1-amine |

InChI |

InChI=1S/C5H11NO/c1-2-7-5-3-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1 |

InChI Key |

YLZLFVHVXAGPLZ-RFZPGFLSSA-N |

Isomeric SMILES |

CCO[C@@H]1C[C@H]1N |

Canonical SMILES |

CCOC1CC1N |

Origin of Product |

United States |

Reactivity and Synthetic Transformations of 1r,2r 2 Ethoxycyclopropan 1 Amine and Its Analogs

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The inherent ring strain of the cyclopropane moiety in (1R,2R)-2-Ethoxycyclopropan-1-amine and related compounds makes it susceptible to ring-opening reactions under various conditions, including the presence of acids, metals, and nucleophiles.

Acid-Catalyzed Ring Opening Mechanisms and Product Divergence

The acid-catalyzed ring-opening of cyclopropanes is a well-established process that can proceed through different mechanistic pathways, leading to a divergence in the products formed. stackexchange.comnih.gov The reaction is typically initiated by the protonation of a substituent on the cyclopropane ring. stackexchange.com In the case of donor-acceptor (D-A) cyclopropanes, Lewis acids often coordinate to the electron-withdrawing group, which facilitates the cleavage of a highly polarized bond and subsequent nucleophilic attack. acs.org

The mechanism can be either SN1-like, involving the formation of a carbocation intermediate, or SN2-like, where the nucleophile attacks in a concerted fashion. nih.gov An SN1 pathway can lead to a mixture of stereoisomers, whereas an SN2-like mechanism typically results in a single product with inversion of configuration. nih.gov The strength of the Lewis acid can be a critical factor in determining the mechanistic pathway. Highly activating Lewis acids may favor a unimolecular ionization pathway, potentially leading to racemization. acs.org

For instance, the acid-catalyzed ring-opening of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohol nucleophiles was found to proceed via an SN2-like mechanism, yielding a single ring-opened product. nih.gov Conversely, in superacid conditions, the ring opening of trans-2-phenylcyclopropylamine hydrochloride occurs at the distal C2-C3 bond, a less common cleavage site, which is attributed to the σ-withdrawing effect of the ammonium (B1175870) group. nih.gov

| Catalyst | Substrate | Nucleophile | Product(s) | Mechanism | Reference |

| Pyridinium p-toluenesulfonate | Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkene | Methanol | Ring-opened product | SN2-like | nih.gov |

| CF₃SO₃H (superacid) | trans-2-Phenylcyclopropylamine HCl | - | Friedel-Crafts product from distal bond cleavage | Electrophilic attack | nih.gov |

| Lewis Acids (e.g., AlCl₃, SnCl₄) | Methyl 1-nitrocyclopropanecarboxylates | Amines | Ring-opened product and rearrangement product | SN1-like ionization | acs.org |

Metal-Promoted Ring-Opening and Rearrangement Processes

Transition metals, particularly palladium and rhodium, are effective catalysts for the ring-opening and rearrangement of cyclopropane derivatives. chemrxiv.orgchemrxiv.org These reactions often proceed through the formation of a metal-carbene intermediate or a platinacyclobutane derivative. nih.govwikipedia.org

Palladium-catalyzed reactions of cyclopropanols with amides can lead to the formation of γ-diketones through simultaneous C-N and C-C bond activation. rsc.orgchemrxiv.org Similarly, rhodium catalysts can promote the enantioconvergent and chemodivergent rearrangement of vinyl cyclopropanes to produce chiral cyclopentenes. chemrxiv.org The mechanism of these rearrangements can be intricate, involving steps like oxidative addition of the metal into the cyclopropane ring. nih.gov

Theoretical studies on the platinum-catalyzed isomerization of bicyclic cyclopropane derivatives suggest that the reaction proceeds through the formation of a platinacyclobutane intermediate, with the activation barrier depending on the catalyst's form (monomeric vs. dimeric). nih.gov

| Metal Catalyst | Substrate Type | Reaction Type | Key Intermediate | Product Type | Reference(s) |

| Palladium(II) | Cyclopropanols and Amides | Cross-coupling | - | γ-Diketones | rsc.orgchemrxiv.org |

| Rhodium(I) | Vinyl gem-difluorocyclopropanes | Rearrangement | Vinylic allyl rhodium | Chiral cyclopentenones and gem-difluorocyclopentenes | chemrxiv.org |

| Platinum(II) | Silylated Cyclopropenes | Rearrangement | - | Allenes | nih.govacs.org |

| Zeise's Salt (Platinum) | Bicyclic Cyclopropanes | Isomerization | Platinacyclobutane | Monocyclic derivatives | nih.gov |

Nucleophilic Ring-Opening Pathways

The ring-opening of activated cyclopropanes can also be initiated by nucleophiles. This reaction is often compared to a Michael addition, where the nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the formation of 1,3-difunctionalized compounds. thieme-connect.com This process is particularly efficient for donor-acceptor cyclopropanes, where the electron-donating and electron-accepting groups polarize the cyclopropane bonds. acs.orgthieme-connect.com

A variety of nucleophiles, including amines, alcohols, thiols, and carbanions, can participate in these reactions. acs.orgthieme-connect.comchemrxiv.org The stereochemical outcome is typically an inversion of configuration at the reaction center, analogous to an SN2 reaction. thieme-connect.com For example, the reaction of bicyclo[3.1.0]hexane, which has a doubly activated cyclopropane ring, with acetic acid and potassium acetate (B1210297) results in the formation of an adduct in good yield. tandfonline.comnih.gov

In some cases, the activation for nucleophilic attack can be achieved without a Lewis acid catalyst. For instance, cyclopropane hemimalonates can undergo ring-opening with indole (B1671886) nucleophiles under high pressure, where an internal hydrogen bond is thought to facilitate the reaction. acs.org

Functional Group Interconversions and Derivatization

The amine and ethoxy functionalities of this compound offer sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Transformation of the Amine Functionality

The primary amine group in cyclopropylamines is a versatile handle for various functional group interconversions. ub.eduvanderbilt.edu One common transformation is the conversion to ureas and thioureas. google.com This can be achieved by reacting the amine with an isocyanate or isothiocyanate. For example, dicyclopropylmethylamine reacts with β-chloroethyl isocyanate to form the corresponding urea. google.com A one-pot synthesis of ureas from Boc-protected amines has also been developed, utilizing 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate an isocyanate in situ. nih.gov

Another approach involves the Curtius rearrangement, where a carboxylic acid is converted to an isocyanate, which can then be trapped by an amine to form a urea. commonorganicchemistry.com

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| Dicyclopropylmethylamine | β-Chloroethyl isocyanate | N,N'-disubstituted urea | google.com |

| Boc-protected amine | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride, another amine | Unsymmetrical urea | nih.gov |

| Primary amide | Phenyliodine diacetate, Ammonia source | N-substituted urea | organic-chemistry.org |

| Amine | 4-Nitrophenyl-N-benzylcarbamate, then H₂/Pd | Monosubstituted urea | bioorganic-chemistry.com |

Derivatization to Carboxamides and Ethers

The amine functionality of this compound can be acylated to form carboxamides. This is a standard transformation in organic synthesis, often achieved by reacting the amine with a carboxylic acid, acid chloride, or activated ester. nih.gov For instance, 1-phenylcyclopropane carboxylic acid can be coupled with various amines using a coupling agent like HATU to form 1-phenylcyclopropane carboxamides. nih.gov Palladium-catalyzed intramolecular aza-Wacker-type reactions of vinyl cyclopropanecarboxamides have been used to synthesize conformationally restricted aza[3.1.0]bicycles. nih.gov

The ethoxy group, being an ether, is generally stable but can be cleaved under harsh acidic conditions. More relevant to synthetic utility is the potential for the synthesis of other ethers through the ring-opening of activated cyclopropanes with alcohols, as discussed in section 3.1.3, which can lead to the formation of 1,3-amino ethers. organic-chemistry.org

Synthesis of Cyclopropyl (B3062369) α-Amino Acids from Cyclopropylamine (B47189) Precursors

Cyclopropyl α-amino acids are valuable building blocks in medicinal chemistry and peptide science due to their ability to induce conformational constraints in peptides. acs.orgnih.gov Several synthetic strategies have been developed to access these unique amino acids from cyclopropylamine precursors.

One prominent method involves the catalytic asymmetric cyclopropanation of alkenes. For instance, a highly enantioselective and diastereoselective copper(I)-catalyzed cyclopropanation of various alkenes using a phenyliodonium (B1259483) ylide generated in situ from iodosobenzene (B1197198) and methyl nitroacetate (B1208598) has been reported. acs.org This method provides 1-nitrocyclopropyl esters, which serve as versatile intermediates that can be converted to the corresponding cyclopropane amino esters in two steps. acs.org The reaction proceeds efficiently at room temperature and demonstrates broad applicability across a range of alkenes. acs.org

Another powerful approach is the cobalt(II)-based metalloradical-catalyzed asymmetric cyclopropanation of dehydroaminocarboxylates with in situ-generated α-aryldiazomethanes. nih.gov This catalytic radical process allows for the stereoselective synthesis of chiral cyclopropyl α-amino acid derivatives under mild conditions. nih.gov Notably, this method exhibits (Z)-diastereoselectivity, which is opposite to that observed in uncatalyzed thermal reactions. nih.gov The resulting enantioenriched (Z)-α-amino-β-arylcyclopropanecarboxylates are valuable as non-proteinogenic amino acid building blocks for designing novel peptides with restricted conformations. nih.gov

The synthesis of cyclopropane β-amino acid derivatives has also been achieved from cyclopropanone (B1606653) surrogates. nih.gov The addition of stabilized phosphorus ylides to 1-sulfonylcyclopropanols generates highly electrophilic alkylidenecyclopropanes. These intermediates readily undergo a telescopic aza-Michael reaction under mild conditions, affording trans-β-cyclopropyl-modified β-alanines (β-CMAs) with complete diastereocontrol. nih.gov This method is particularly useful for the rapid production of highly enantioenriched β-amino acid derivatives and peptidomimetics. nih.gov

A straightforward, albeit non-asymmetric, route to 1-aminocyclopropanecarboxylic acid (ACC) involves the cyclodialkylation of a dialkyl malonate with 1,2-dibromoethane. researchgate.net A variation of this method utilizes the cyclodialkylation of a readily enolized glycine (B1666218) equivalent, which simplifies the conversion of an ester to an amino group and is scalable for larger quantities of ACC. researchgate.net

Cycloaddition Reactions Involving the Cyclopropane Ring System

The inherent ring strain and polarized nature of the C-C bonds in donor-acceptor (D-A) cyclopropanes make them excellent three-carbon building blocks for cycloaddition reactions. nih.govnih.gov These reactions provide access to a diverse range of carbocyclic and heterocyclic frameworks.

Formal [3+2] Cycloadditions

Donor-acceptor cyclopropanes are widely used as 1,3-zwitterionic synthons in formal [3+2] cycloaddition reactions with various 2π components, including aldehydes, ketones, imines, and thiocarbonyls. nih.gov Lewis acids are typically employed to enhance the electrophilicity of the cyclopropane system and promote ring opening. nih.gov

Recent advancements have demonstrated the utility of halogenated donor-acceptor cyclopropanes (HDACs) as surrogates for donor-acceptor cyclopropenes in [3+2] cycloadditions. researchgate.net Reaction of HDACs with various 2π-components, followed by elimination, generates unsaturated five-membered ring products. researchgate.net Kinetic studies have been conducted to elucidate the plausible mechanism of this transformation. researchgate.net

Furthermore, a photochemical method for the formal [3+2] cycloaddition of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems has been developed. chemrxiv.org This reaction proceeds without the need for photocatalysts or additives, relying on a Single Electron Transfer (SET) process initiated by photoexcitation of the cyclopropylaniline. chemrxiv.org The reaction exhibits a broad substrate scope for the synthesis of N-arylaminocycloalkyl compounds in good to excellent yields. chemrxiv.org

The development of a nickel-catalyzed formal [3+2] cycloaddition between N-substituted indoles and donor-acceptor cyclopropanes provides a regioselective and diastereoselective route to cyclopenta[b]indoles. researchgate.net This method demonstrates high tolerance for various substituted indoles and cyclopropanes. researchgate.net

A novel enantioselective (8+3) cycloaddition between donor-acceptor cyclopropanes and heptafulvenoids has been reported, catalyzed by a chiral bifunctional Brønsted base. nih.gov This reaction utilizes an anionic activation strategy, which is a departure from the more common Lewis acid-catalyzed protocols. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features |

| Formal [3+2] Cycloaddition | Halogenated Donor-Acceptor Cyclopropanes (HDACs) + 2π-components (e.g., thioketones) | Heat | Unsaturated five-membered rings | HDACs act as cyclopropene (B1174273) surrogates. researchgate.net |

| Photochemical [3+2] Cycloaddition | N-Aryl Cyclopropylamines + α,β-Unsaturated Carbonyls | Light (365 nm), no catalyst | N-Arylaminocycloalkyl compounds | Proceeds via Single Electron Transfer (SET). chemrxiv.org |

| Nickel-Catalyzed [3+2] Cycloaddition | N-Substituted Indoles + Donor-Acceptor Cyclopropanes | Nickel catalyst | Cyclopenta[b]indoles | High regioselectivity and diastereoselectivity. researchgate.net |

| Enantioselective (8+3) Cycloaddition | Donor-Acceptor Cyclopropanes + Heptafulvenoids | Chiral Brønsted base | (8+3) Cycloadducts | Anionic cyclopropane activation strategy. nih.gov |

Dipolar Cycloadditions to Cyclopropane Derivatives

1,3-Dipolar cycloadditions represent another important class of reactions for the functionalization of cyclopropane systems. organic-chemistry.org In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. organic-chemistry.org Donor-acceptor cyclopropanes can participate in these reactions, adding to their synthetic utility. researchgate.net

The Huisgen 1,3-dipolar cycloaddition, a concerted pericyclic reaction, is a prime example. organic-chemistry.org The reaction involves the [2s+4s] cycloaddition of a 2π system (dipolarophile) and a 4π system (1,3-dipolar compound). organic-chemistry.org The reactivity in these cycloadditions is influenced by the relative energies of the HOMO and LUMO orbitals of the reactants. organic-chemistry.org

Computational studies using Molecular Electron Density Theory (MEDT) have been employed to investigate the [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes. rsc.org These studies indicate that the presence of the cyclopropane ring can lower the activation enthalpy of the reaction due to the release of ring strain upon formation of the product. rsc.org The reaction of donor-acceptor cyclopropanes with arynes has also been explored as a route to various heterocyclic compounds. researchgate.net

Rearrangement Reactions and Isomerizations

The strained nature of the cyclopropane ring makes it susceptible to various rearrangement and isomerization reactions, often leading to the formation of larger, more stable ring systems or acyclic products.

Sigmatropic Rearrangements of Vinylcyclopropane (B126155) Derivatives

The vinylcyclopropane rearrangement, a thermal conversion of a vinylcyclopropane to a cyclopentene, is a well-established nih.govresearchgate.net sigmatropic shift. acs.orgwikipedia.org This reaction typically proceeds through a diradical intermediate formed by the homolytic cleavage of a cyclopropane C-C bond. acs.org The activation energy for this rearrangement is significantly lower than that for simple cyclopropane isomerizations due to the stabilization of the resulting diradical by the adjacent vinyl group. acs.org

While the suprafacial nih.govresearchgate.net-sigmatropic rearrangement is formally forbidden by orbital symmetry rules, it can occur in systems like vinylcyclopropanes where ring strain lowers the activation barrier. organicchemistrydata.org The stereochemistry of the vinylcyclopropane rearrangement can be complex, with competing reactions such as homodienyl nih.govacs.org hydrogen shifts and thermal stereomutations often occurring. acs.org

Heteroatom-containing analogs of vinylcyclopropanes also undergo similar rearrangements. For instance, cyclopropylimines can rearrange to pyrrolines (the Cloke-Wilson rearrangement), and cyclopropylcarbaldehydes can isomerize to dihydrofurans. wikipedia.orgnih.gov These reactions have found applications in the total synthesis of natural products. nih.gov

Gold(I) catalysis has been shown to facilitate researchgate.netresearchgate.net-sigmatropic rearrangements of propargyl vinyl ethers containing a cyclopropane probe. nih.gov Mechanistic studies indicate that these rearrangements can be reversible, with the potential for stereochemical scrambling. nih.gov

| Rearrangement Type | Starting Material | Conditions | Product | Key Features |

| Vinylcyclopropane Rearrangement | Vinylcyclopropane | Thermal | Cyclopentene | Proceeds via a diradical intermediate. acs.orgwikipedia.org |

| Cloke-Wilson Rearrangement | Cyclopropylimine | Thermal | Pyrroline | Heteroatom analog of vinylcyclopropane rearrangement. nih.gov |

| Cyclopropylcarbaldehyde Rearrangement | Cyclopropylcarbaldehyde | Thermal | Dihydrofuran | Heteroatom analog of vinylcyclopropane rearrangement. wikipedia.org |

| Gold-Catalyzed researchgate.netresearchgate.net-Sigmatropic Rearrangement | Propargyl Vinyl Ether with Cyclopropane | Au(I) catalyst | Rearranged allene | Can be a reversible process. nih.gov |

Isomerization of Cyclopropanols to Ketones

Cyclopropanols can undergo isomerization to form linear ketones through ring-opening reactions. researchgate.net This transformation is valuable and can be promoted by various methods, including radical-mediated processes. researchgate.net For example, a visible light-mediated isomerization of 1,2-disubstituted cyclopropanols to linear ketones has been reported using diphenyl disulfide as a radical source and an acridinium (B8443388) photocatalyst. researchgate.net

The isomerization of 1,2-disubstituted cyclopropanols to α-methyl ketones can also be achieved under basic conditions, such as heating with potassium hydroxide. rsc.org However, to avoid epimerization at the α-stereocenter, milder catalytic systems have been developed, including those based on platinum, palladium, and magnesium. rsc.org These reactions are thought to proceed through homoenolate (β-metalloketone) intermediates. rsc.org

Acid-catalyzed isomerization of cyclopropanols is also possible. researchgate.netcdnsciencepub.com For instance, a mixture of Ti(O-i-Pr)4 and BF3·OEt2 can facilitate the isomerization of substituted cyclopropanols. researchgate.netcdnsciencepub.com This rearrangement involves the reversible ring-opening to a β-titanaketone. researchgate.netcdnsciencepub.com More recently, a silver(I)-catalyzed stereochemical isomerization of cis-1,2-disubstituted cyclopropanols to their more stable trans-isomers has been developed, proceeding through a silver homoenolate intermediate. acs.org

Mechanistic Investigations and Theoretical Studies on 1r,2r 2 Ethoxycyclopropan 1 Amine Chemistry

Elucidation of Catalytic Reaction Mechanisms

The formation of substituted cyclopropanes like (1R,2R)-2-Ethoxycyclopropan-1-amine is often achieved through catalytic cyclopropanation of an alkene. The mechanism of these reactions is intricate, with the catalyst and ligands playing a central role in determining the stereochemical outcome.

The stereoselectivity in the synthesis of cyclopropanes is profoundly influenced by the catalyst's three-dimensional structure and the nature of its coordinating ligands. In reactions leading to compounds such as this compound, where two adjacent stereocenters are created, controlling both the relative (diastereo-) and absolute (enantio-) stereochemistry is paramount.

Chiral ligands are instrumental in achieving high enantioselectivity. For instance, in Simmons-Smith type reactions, the use of chiral dioxaborolane ligands has been shown to be effective in the asymmetric cyclopropanation of allylic alcohols. nih.govharvard.edu Density Functional Theory (DFT) calculations have revealed that a monomeric iodomethylzinc allyloxide, when complexed with a chiral ligand, forms an energetically stable four-coordinated chiral zinc/ligand complex. This complex then directs the cyclopropanation to proceed with high stereocontrol. nih.gov The stereochemical outcome is often governed by the minimization of steric repulsions and torsional strain in the transition state. nih.govresearchgate.net

The following table illustrates the effect of different chiral ligands on the enantioselectivity of a representative cyclopropanation reaction.

| Catalyst/Ligand System | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Rh(I) with Chelating Imine-Functionalized NHC Ligand | Styrene | High cis-selectivity | Not Reported |

| Charette Chiral Dioxaborolane Ligand | Allylic Alcohol | High anti-diastereoselectivity | High |

| Myoglobin-Based Catalyst | Aryl-substituted Olefin | 98% de (E) | 99.9% ee (E) |

This table presents representative data from studies on related cyclopropanation reactions to illustrate the impact of ligand design on stereocontrol.

The transfer of a carbene or a carbenoid species to an alkene is a fundamental step in many cyclopropanation reactions. A carbene is a neutral molecule containing a carbon atom with six valence electrons, making it highly reactive. wiley-vch.de Carbenoids, which are metal-bound carbenes, exhibit moderated reactivity and are often involved in catalytic cyclopropanations.

In the context of forming this compound, a likely synthetic route would involve the reaction of an enamine or a related nitrogen-containing alkene with an ethoxy-substituted carbene, or the reaction of a vinyl ether with a nitrogen-substituted carbene. The catalyst, typically a transition metal complex of rhodium, copper, or ruthenium, plays a crucial role in generating and stabilizing the carbene/carbenoid intermediate from a diazo precursor. The reaction is proposed to proceed through the formation of a metal carbene intermediate, which then reacts with the alkene to yield the cyclopropane (B1198618) product and regenerate the catalyst.

The final ratio of stereoisomers in a cyclopropanation reaction is a reflection of the relative rates of the competing diastereomeric transition states. Kinetic studies, often complemented by computational analysis, provide insight into the factors that govern these reaction rates.

In asymmetric cyclopropanation, the difference in the activation energies of the transition states leading to the different stereoisomers determines the enantiomeric excess of the product. For example, DFT studies on the Simmons-Smith reaction have identified torsional strain along the forming C-C bond, 1,3-allylic strain, and ring strain in the transition states as key factors influencing enantioselectivity. nih.govresearchgate.net The diastereoselectivity, on the other hand, is often controlled by steric repulsion between substituents on the reactants and the catalyst. nih.gov

Computational Chemistry and Quantum Mechanical Analysis

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of catalytic reactions and for predicting their outcomes.

DFT calculations allow for the detailed exploration of potential energy surfaces of a reaction, providing valuable information about the structures and energies of reactants, intermediates, transition states, and products. For cyclopropanation reactions, DFT studies have been instrumental in mapping out the catalytic cycle, including the formation of the metal-carbene intermediate and the subsequent carbene transfer to the alkene. nih.gov

These studies can also shed light on the role of additives in the reaction. For instance, in some rhodium-catalyzed cycloadditions, trace amounts of water have been found to play a crucial role in proton transfer steps, influencing the final product distribution. mdpi.com The computed free energy barriers of rate-determining transition states can be used to predict reaction rates and provide explanations for the observed product ratios. dntb.gov.ua

The following table shows representative calculated energy barriers for different steps in a catalyzed cyclopropanation reaction.

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

| N2 Extrusion (Rate-Limiting) | Rhodium(II) | Not specified, but identified as rate-limiting |

| Cyclopropanation (Stereo-determining) | Rhodium(II) | Lower for the major stereoisomer |

| Concerted C-H Insertion | Rhodium Nitrenoid | 2.8 kcal/mol lower than hydrogen abstraction |

This table includes representative data from computational studies on related systems to illustrate the application of DFT in analyzing reaction pathways.

A significant application of computational chemistry in the study of stereoselective reactions is the prediction of the major stereoisomer. By calculating the energies of all possible diastereomeric transition states, it is possible to predict the diastereomeric and enantiomeric ratios of the products with a good degree of accuracy. researchgate.net

For the synthesis of a molecule like this compound, computational models can be used to screen different chiral ligands and predict which will afford the highest stereoselectivity. These predictions are based on a detailed analysis of the non-covalent interactions, such as steric hindrance and π-π stacking, between the substrate, the catalyst, and the ligand in the transition state. nih.gov For instance, in the cyclopropanation of enamides, the stereoselectivity has been rationalized by analyzing the steric and electronic interactions in the transition state. rsc.org

Elucidation of Non-Covalent Interactions Influencing Selectivity

In the realm of stereoselective synthesis, non-covalent interactions are paramount in dictating the three-dimensional arrangement of reactants and catalysts in the transition state, thereby controlling the stereochemical outcome of a reaction. For reactions involving chiral molecules like this compound, understanding these subtle forces is crucial for rational catalyst design and reaction optimization. Theoretical and computational studies, often employing Density Functional Theory (DFT), are instrumental in dissecting the complex interplay of these interactions. mdpi.com

Key non-covalent interactions that can influence selectivity include hydrogen bonding, steric repulsion, and electrostatic interactions. In organocatalyzed reactions, for instance, a catalyst might possess hydrogen-bond donor sites that interact with the amine or ethoxy group of the cyclopropane derivative. These interactions can lock the substrate into a specific conformation, exposing one face of the molecule to attack by a reagent over the other, leading to high enantioselectivity. mdpi.com

Theoretical models of transition states allow for the visualization and quantification of these interactions. For example, calculations can reveal the bond distances and angles of hydrogen bonds between a catalyst and the substrate, providing insight into the stability of the favored transition state compared to its diastereomeric counterpart. The relative free energies of these transition states, calculated computationally, can predict the enantiomeric excess (ee) of the product, which can then be compared with experimental results to validate the proposed mechanistic model. mdpi.com The steric bulk of substituents on the catalyst or substrate also plays a critical role. A well-designed catalyst will have sterically demanding groups that create a chiral pocket, effectively shielding one prochiral face of the substrate or reagent, thus directing the reaction pathway. The minimization of repulsive steric forces is often a key determinant of the lowest energy transition state. mdpi.com

Mechanistic Probes and Radical Pathways

The strained three-membered ring of cyclopropane derivatives makes them susceptible to ring-opening reactions, often proceeding through radical intermediates. The study of these pathways is essential for understanding and predicting the reactivity of compounds like this compound.

Radical clocks are powerful mechanistic tools used to detect the presence of radical intermediates and measure the rates of fast radical reactions. illinois.edu A radical clock is a molecule that undergoes a unimolecular rearrangement at a known rate. If this rearrangement competes with a bimolecular reaction, the ratio of the rearranged to the unrearranged product can be used to determine the rate of the bimolecular step. illinois.edu

The cyclopropylmethyl radical is a classic example of a radical clock because it undergoes a very rapid ring-opening to form the homoallylic radical. acs.orgpsu.edu The rate of this ring-opening is known, allowing it to be used as a stopwatch to time other radical processes. psu.edu In the context of cyclopropylamine (B47189) chemistry, if a reaction is proposed to proceed via a radical intermediate on the cyclopropylamine moiety, the formation of ring-opened products provides strong evidence for this mechanism. researchgate.netacs.org

For instance, in a nickel-catalyzed reaction involving a cyclopropylamine-derived N,O-acetal, a radical clock experiment was designed to probe the mechanism. The reaction's goal was the construction of alkyl-alkyl bonds. The key question was whether a radical intermediate was formed from the cyclopropylamine derivative. The experiment yielded a significant amount of the ring-opened product, confirming the presence of a radical intermediate and supporting a mechanistic pathway involving radical species. researchgate.net

Table 1: Radical Clock Experiment Product Distribution This table is a representative example based on findings from radical clock experiments involving cyclopropylamine derivatives. researchgate.net

| Entry | Reactant | Conditions | Unrearranged Product (%) | Ring-Opened Product (%) |

| 1 | Cyclopropylamine-derived N,O-acetal | Ni-catalyst, Alkyl Bromide | 15 | 85 |

The data clearly indicates that the radical intermediate had sufficient time to undergo ring-opening before being trapped in the subsequent reaction step, providing compelling evidence for a radical-mediated pathway.

Single-electron transfer (SET) is a fundamental process that can initiate radical reactions. In this mechanism, an electron is transferred from an electron-rich species (the donor) to an electron-deficient species (the acceptor), generating a radical cation and a radical anion, respectively. youtube.com Amines, including cyclopropylamines, can act as electron donors under certain conditions, particularly in photochemical or transition-metal-catalyzed reactions. acs.orgnih.gov

The formation of a cyclopropylamine radical cation via SET is a critical step that can lead to the cleavage of the strained C-C bonds of the cyclopropane ring. nih.govnih.gov The dynamics of these radical-ion pairs have been studied extensively. Following the initial SET event, the resulting cyclopropylamine radical cation can undergo rapid ring-opening. This process is often highly exothermic due to the release of ring strain. nih.gov

One proposed mechanism in the photoreactions of cyclopropylamines is an "associative return electron transfer." In this process, the ring-opened radical cation and the acceptor radical anion are held together as a geminate radical-ion pair. The return of the electron from the acceptor to the ring-opened radical cation occurs in concert with the formation of a new bond, leading to the final product. This concerted mechanism can explain the observed product distributions and stereochemical outcomes in certain photochemical reactions. nih.gov The investigation of SET mechanisms is crucial as it opens up synthetic pathways that are distinct from traditional two-electron (polar) reactivity, allowing for novel transformations of cyclopropylamine derivatives. acs.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the chemical environment of atomic nuclei, thereby providing detailed insights into molecular structure and stereochemistry.

Analysis of Diastereomeric and Enantiomeric Ratios by NMR

NMR spectroscopy is a primary tool for the determination of diastereomeric and enantiomeric ratios. In a mixture of diastereomers, the distinct chemical environments of the nuclei in each diastereomer often lead to separate, quantifiable signals in the NMR spectrum. The integration of these signals allows for the direct calculation of the diastereomeric ratio.

For determining enantiomeric ratios, chiral derivatizing agents or chiral solvating agents are often employed. These agents interact with the enantiomers of (1R,2R)-2-Ethoxycyclopropan-1-amine to form diastereomeric complexes or solvates in situ. These newly formed diastereomeric species will exhibit distinct NMR spectra, enabling the quantification of the original enantiomers.

| Technique | Principle | Application to this compound |

| ¹H and ¹³C NMR | Chemical shift and coupling constant differences between diastereomers. | Direct quantification of diastereomeric impurities if present. |

| Chiral Derivatizing Agents | Formation of covalent diastereomeric derivatives with distinct NMR spectra. | Reaction with a chiral agent (e.g., Mosher's acid) to form diastereomeric amides, allowing for the determination of enantiomeric excess via integration of non-equivalent proton or carbon signals. |

| Chiral Solvating Agents | Formation of transient, non-covalent diastereomeric complexes with distinct NMR spectra. | Addition of a chiral solvating agent to the NMR sample to induce chemical shift differences between the enantiomers of the amine. |

NOESY and ROESY for Relative Stereochemistry

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable NMR techniques for determining the relative stereochemistry of a molecule by identifying protons that are close in space. columbia.edu The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. columbia.edu

For this compound, NOESY or ROESY experiments can confirm the trans relationship between the ethoxy and amino groups on the cyclopropane (B1198618) ring. A cross-peak between the proton on the carbon bearing the amino group and the protons of the ethoxy group would indicate their spatial proximity on the same face of the ring (cis), while the absence of such a cross-peak would support the trans configuration. The choice between NOESY and ROESY often depends on the molecular weight of the compound, with ROESY being particularly useful for medium-sized molecules where the NOE may be close to zero. columbia.edu

| Experiment | Information Yielded | Expected Observation for this compound |

| NOESY/ROESY | Through-space correlations between protons within ~5 Å. columbia.edu | No significant cross-peak between the methine proton of the C-NH₂ and the methylene (B1212753) protons of the ethoxy group, confirming their trans orientation. |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.netthieme-connect.de This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise arrangement of atoms in space.

To determine the absolute configuration of this compound, a suitable single crystal of the compound or a derivative is required. nih.gov The presence of anomalous scattering, an effect that is more pronounced for heavier atoms, allows for the differentiation between a molecule and its non-superimposable mirror image. researchgate.net The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the determined absolute configuration is correct. nih.gov A value close to zero confirms the assigned stereochemistry, while a value near one suggests that the inverted structure is correct. nih.gov

| Parameter | Description | Significance for this compound |

| Crystal System & Space Group | The classification of the crystal's symmetry. | Provides fundamental information about the packing of the molecules in the solid state. |

| Unit Cell Dimensions | The lengths of the sides and the angles between the axes of the unit cell. | Defines the basic repeating unit of the crystal lattice. |

| Flack Parameter | A parameter used to determine the absolute configuration of a chiral, non-centrosymmetric crystal structure. nih.gov | A value near 0 would definitively confirm the (1R,2R) configuration. |

Mass Spectrometry Techniques in Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the qualitative and quantitative analysis of chemical compounds. In the context of the synthesis of this compound, mass spectrometry plays a crucial role in monitoring the progress of reactions and identifying potential intermediates.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze crude reaction mixtures. By tracking the disappearance of starting materials and the appearance of the desired product, the reaction can be optimized for yield and purity. Furthermore, the high sensitivity and mass accuracy of modern mass spectrometers can aid in the identification of transient intermediates or byproducts, providing valuable mechanistic insights into the synthetic pathway.

| MS Technique | Application | Information Gained |

| GC-MS | Analysis of volatile and thermally stable compounds. | Monitoring the conversion of volatile starting materials and the formation of this compound. |

| LC-MS | Analysis of a wide range of compounds, including non-volatile and thermally labile ones. | Tracking the progress of the reaction in real-time, identifying polar intermediates and byproducts. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to determine elemental composition. | Unambiguous identification of the product and any intermediates by providing their exact molecular formula. |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. nih.govfiveable.me It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. copbela.org

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the primary amine and ether functional groups. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3400-3300 cm⁻¹. libretexts.org The C-O stretching vibration of the ethoxy group will likely be observed in the 1250-1020 cm⁻¹ region. copbela.org The presence of C-H bonds in the cyclopropane ring and the ethyl group will also give rise to characteristic stretching and bending vibrations. libretexts.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3400-3300 (typically two bands) libretexts.org |

| N-H Bend | 1650-1580 | |

| Ether (R-O-R') | C-O Stretch | 1250-1020 copbela.org |

| Alkane (C-H) | C-H Stretch | 3000-2850 libretexts.org |

| Cyclopropane | C-H Stretch | ~3100-3000 |

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is the most widely used method for the separation of enantiomers and the determination of enantiomeric excess (ee). heraldopenaccess.usnih.gov High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique employed for this purpose. mdpi.com

To determine the enantiomeric excess of this compound, a sample is injected onto a chiral HPLC column. The chiral stationary phase interacts differently with the two enantiomers, leading to different retention times. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess can then be calculated using the areas of the two enantiomeric peaks. The development of a suitable chiral HPLC method often involves screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. mdpi.com

| Parameter | Description | Significance |

| Chiral Stationary Phase (CSP) | A stationary phase that is itself chiral and can form transient diastereomeric complexes with the enantiomers. | The key component that enables the separation of enantiomers. |

| Mobile Phase | The solvent system that carries the analyte through the column. | Its composition can be optimized to improve the resolution and retention times of the enantiomers. |

| Retention Time (t_R) | The time it takes for an analyte to pass through the column. | Different retention times for the two enantiomers indicate successful separation. |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral substance, calculated as %ee = ( | [R] - [S] |

Applications of 1r,2r 2 Ethoxycyclopropan 1 Amine As a Chiral Building Block in Academic Synthesis

Synthesis of Stereodefined Cyclopropane (B1198618) Amino Acids and Peptide Mimetics

The incorporation of non-natural amino acids, such as those containing a cyclopropane ring, is a well-established strategy for designing peptidomimetics with enhanced metabolic stability and specific conformational preferences. The (1R,2R)-stereochemistry of 2-Ethoxycyclopropan-1-amine would, in theory, allow for the synthesis of novel cyclopropane amino acids with defined stereocenters.

Hypothetical Synthetic Route:

A plausible synthetic route could involve the protection of the amine group, followed by oxidation of a precursor to install the carboxylic acid functionality, or a carboxylation reaction. The resulting N-protected cyclopropane amino acid could then be deprotected and utilized in standard solid-phase or solution-phase peptide synthesis.

Table 1: Potential Stereodefined Cyclopropane Amino Acids Derivable from (1R,2R)-2-Ethoxycyclopropan-1-amine

| Compound Name | Structure (Hypothetical) | Potential Application |

| (1R,2R)-2-Ethoxy-1-aminocyclopropane-1-carboxylic acid | Building block for conformationally constrained peptides | |

| (1R,2R)-2-Hydroxy-1-aminocyclopropane-1-carboxylic acid | Introduction of a polar, hydrogen-bonding group |

The ethoxy group could also be envisioned to play a role in the design of peptide mimetics by influencing the electronics and steric environment of the cyclopropane ring.

Construction of Complex Polycyclic and Heterocyclic Frameworks

Chiral cyclopropanes are valuable precursors for the synthesis of a variety of complex ring systems through ring-opening or ring-expansion reactions. The vicinal amino and ethoxy groups in this compound could be exploited to direct the formation of specific polycyclic or heterocyclic scaffolds.

For instance, the amine could be transformed into a leaving group, promoting a stereospecific ring-opening reaction with a nucleophile. Alternatively, intramolecular reactions involving both the amine and a substituent introduced elsewhere on the molecule could lead to the formation of fused or bridged ring systems.

Development of Novel Synthetic Pathways to Enantioenriched Scaffolds

The inherent chirality of this compound makes it a theoretical starting point for the development of new synthetic routes to other valuable enantioenriched compounds. By using this molecule as a chiral template, it is conceivable that its stereochemical information could be transferred to new stereocenters created in subsequent reactions.

Table 2: Hypothetical Transformations for the Development of Enantioenriched Scaffolds

| Transformation | Resulting Scaffold | Potential Utility |

| Ring-opening with a carbon nucleophile | Enantioenriched acyclic amine with multiple stereocenters | Precursor for natural product synthesis |

| [3+2] Cycloaddition with the amine or a derivative | Chiral five-membered heterocycle | Core structure in medicinal chemistry |

Utilization in Asymmetric Organocatalysis and Ligand Design

Chiral primary amines are a cornerstone of asymmetric organocatalysis, capable of activating substrates through the formation of chiral enamines or iminium ions. While there is no specific data on this compound in this context, its structure suggests potential as a chiral catalyst or as a scaffold for the synthesis of new chiral ligands for metal-catalyzed reactions.

The amine could be derivatized to introduce other functional groups that could participate in catalysis, such as a thiourea (B124793) or a phosphine. The rigid cyclopropane backbone would provide a well-defined chiral environment around the catalytic center, which is crucial for achieving high levels of enantioselectivity.

Future Research Directions and Challenges in 1r,2r 2 Ethoxycyclopropan 1 Amine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the study of (1R,2R)-2-Ethoxycyclopropan-1-amine is the development of efficient and environmentally benign synthetic pathways. Current methodologies for the synthesis of substituted cyclopropanes often rely on traditional techniques that may involve harsh reaction conditions or the use of hazardous reagents. Future research will likely focus on catalytic, stereoselective methods that improve atom economy and reduce environmental impact.

Recent advancements in the catalytic cyclopropanation of unsaturated compounds highlight promising avenues. researchgate.net The use of transition metal catalysts, particularly those based on palladium, has shown considerable success in promoting the cyclopropanation of olefins with reagents like diazomethane. researchgate.netresearchgate.net A key research goal would be to adapt these systems for the stereoselective synthesis of the target molecule from a suitable enol ether precursor. The development of heterogeneous catalysts, such as palladium on carbon (Pd/C), could offer advantages in terms of catalyst recyclability and industrial scalability. researchgate.net

Furthermore, the principles of "green chemistry" are increasingly influencing synthetic design. uark.edu Research into sustainable methods for amine synthesis, for instance, through visible-light photocatalysis, presents an exciting frontier. uark.edunewswise.com Future synthetic strategies for this compound could explore the use of environmentally friendly metals and renewable energy sources like sunlight to drive key transformations. lzu.edu.cn

Table 1: Comparison of Potential Catalytic Systems for Synthesis

| Catalytic System | Precursors | Potential Advantages | Key Challenges |

| Homogeneous Palladium Catalysis | Enol ether, Diazomethane | High efficiency, Tunable stereoselectivity | Catalyst recovery, Use of diazomethane |

| Heterogeneous Pd/C Catalysis | Enol ether, Diazomethane | Catalyst recyclability, Industrial potential | Potential for metal leaching, Lower stereoselectivity |

| Visible-Light Photocatalysis | Functionalized Alkene/Amine | Sustainable energy source, Novel reactivity | Substrate scope, Catalyst efficiency |

Application in the Construction of Architecturally Complex Molecular Targets

The cyclopropane (B1198618) motif is a feature of numerous natural products and pharmaceutical agents, valued for its ability to impart specific three-dimensional structure and metabolic stability. researchgate.net A significant future direction for this compound chemistry lies in its application as a chiral building block for the synthesis of complex molecular targets.

Its bifunctional nature allows for orthogonal chemical modifications, enabling its incorporation into larger, more elaborate structures. The primary amine can be readily acylated, alkylated, or used in imine formation, while the ethoxy group could potentially be cleaved to reveal a hydroxyl functionality for further manipulation. The defined stereochemistry of the molecule is a critical asset, allowing for the transfer of chirality into the target molecule.

Future research will likely see the incorporation of the (1R,2R)-2-ethoxycyclopropylamine scaffold into novel pharmaceutical candidates, agrochemicals, and materials. Its use as a constrained dipeptide isostere or as a precursor to conformationally restricted amino acids are just two of many possibilities.

Advanced Computational Studies for Rational Design and Mechanistic Prediction

As with many areas of modern chemical research, computational chemistry is poised to play a pivotal role in advancing the understanding and application of this compound. The use of theoretical models can provide deep insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) and other high-level computational methods can be employed to:

Predict Reaction Pathways: By modeling the transition states and intermediates of potential reactions, computational studies can help to predict the feasibility and stereochemical outcome of new transformations. This is particularly valuable in understanding the complex potential energy surfaces of cyclopropane ring-opening reactions.

Elucidate Reaction Mechanisms: Computational analysis can shed light on the detailed mechanisms of catalytic cycles, such as those involved in the stereoselective synthesis of the molecule. This understanding can guide the development of more efficient and selective catalysts.

Rationalize Reactivity: The electronic and steric properties of this compound can be modeled to understand and predict its reactivity patterns. For instance, calculations can determine the most likely sites for nucleophilic or electrophilic attack and rationalize the influence of the substituents on the ring strain and bond strengths.

Table 2: Potential Applications of Computational Chemistry

| Area of Study | Computational Method | Objective |

| Synthetic Route Design | DFT, Ab initio methods | Predict stereochemical outcomes, Optimize reaction conditions |

| Reactivity Analysis | Molecular Orbital Theory, NBO Analysis | Understand electronic structure, Predict sites of reactivity |

| Mechanistic Elucidation | Transition State Searching, IRC calculations | Map reaction pathways, Identify key intermediates |

By integrating computational predictions with experimental work, researchers can accelerate the discovery and development of new chemistry related to this compound, moving from rational design to practical application more efficiently.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.